Patent

US04001231

Procedure details

To a boiling suspension of 140 ml. of methyl ethyl ketone containing 18.7 g. (0.133 mole) of methenamine is slowly added a hot solution of 20.3 g (0.133 mole) of d-mandelic acid in 50 ml. of methyl ethyl ketone with vigorously stirring. The heat source is removed. The reaction mixture is stirred to room temperature, and then cooled in an ice-water bath. White crystals are collected by filtration, washed with a small amount of methyl ethyl ketone, followed by anhydrous ether, and dried at 50° C. in vacuum for 3 hours to obtain methenamine dextro-mandelate. mp. 133-4° C [c]D21 + 62.0° (C = 3,H2O)

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1[N:6]2[CH2:7][N:8]3[CH2:10][N:4]([CH2:5]2)[CH2:3][N:2]1[CH2:9]3.[C:11]([OH:21])(=[O:20])[C@@H:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[OH:13]>C(C(C)=O)C>[CH2:1]1[N:6]2[CH2:7][N:8]3[CH2:10][N:4]([CH2:5]2)[CH2:3][N:2]1[CH2:9]3.[C:11]([O-:21])(=[O:20])[CH:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[OH:13]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.133 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1N2CN3CN1CN(C2)C3

|

|

Name

|

|

|

Quantity

|

20.3 g

|

|

Type

|

reactant

|

|

Smiles

|

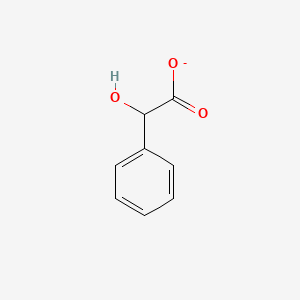

C([C@H](O)C1=CC=CC=C1)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)C(=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

18.7 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)C(=O)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture is stirred to room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To a boiling suspension of 140 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The heat source is removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in an ice-water bath

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

White crystals are collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with a small amount of methyl ethyl ketone

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 50° C. in vacuum for 3 hours

|

|

Duration

|

3 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1N2CN3CN1CN(C2)C3

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(O)C1=CC=CC=C1)(=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04001231

Procedure details

To a boiling suspension of 140 ml. of methyl ethyl ketone containing 18.7 g. (0.133 mole) of methenamine is slowly added a hot solution of 20.3 g (0.133 mole) of d-mandelic acid in 50 ml. of methyl ethyl ketone with vigorously stirring. The heat source is removed. The reaction mixture is stirred to room temperature, and then cooled in an ice-water bath. White crystals are collected by filtration, washed with a small amount of methyl ethyl ketone, followed by anhydrous ether, and dried at 50° C. in vacuum for 3 hours to obtain methenamine dextro-mandelate. mp. 133-4° C [c]D21 + 62.0° (C = 3,H2O)

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1[N:6]2[CH2:7][N:8]3[CH2:10][N:4]([CH2:5]2)[CH2:3][N:2]1[CH2:9]3.[C:11]([OH:21])(=[O:20])[C@@H:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[OH:13]>C(C(C)=O)C>[CH2:1]1[N:6]2[CH2:7][N:8]3[CH2:10][N:4]([CH2:5]2)[CH2:3][N:2]1[CH2:9]3.[C:11]([O-:21])(=[O:20])[CH:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[OH:13]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.133 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1N2CN3CN1CN(C2)C3

|

|

Name

|

|

|

Quantity

|

20.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C([C@H](O)C1=CC=CC=C1)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)C(=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

18.7 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)C(=O)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture is stirred to room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To a boiling suspension of 140 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The heat source is removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in an ice-water bath

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

White crystals are collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with a small amount of methyl ethyl ketone

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 50° C. in vacuum for 3 hours

|

|

Duration

|

3 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1N2CN3CN1CN(C2)C3

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(O)C1=CC=CC=C1)(=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04001231

Procedure details

To a boiling suspension of 140 ml. of methyl ethyl ketone containing 18.7 g. (0.133 mole) of methenamine is slowly added a hot solution of 20.3 g (0.133 mole) of d-mandelic acid in 50 ml. of methyl ethyl ketone with vigorously stirring. The heat source is removed. The reaction mixture is stirred to room temperature, and then cooled in an ice-water bath. White crystals are collected by filtration, washed with a small amount of methyl ethyl ketone, followed by anhydrous ether, and dried at 50° C. in vacuum for 3 hours to obtain methenamine dextro-mandelate. mp. 133-4° C [c]D21 + 62.0° (C = 3,H2O)

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1[N:6]2[CH2:7][N:8]3[CH2:10][N:4]([CH2:5]2)[CH2:3][N:2]1[CH2:9]3.[C:11]([OH:21])(=[O:20])[C@@H:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[OH:13]>C(C(C)=O)C>[CH2:1]1[N:6]2[CH2:7][N:8]3[CH2:10][N:4]([CH2:5]2)[CH2:3][N:2]1[CH2:9]3.[C:11]([O-:21])(=[O:20])[CH:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[OH:13]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.133 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1N2CN3CN1CN(C2)C3

|

|

Name

|

|

|

Quantity

|

20.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C([C@H](O)C1=CC=CC=C1)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)C(=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

18.7 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)C(=O)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture is stirred to room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To a boiling suspension of 140 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The heat source is removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in an ice-water bath

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

White crystals are collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with a small amount of methyl ethyl ketone

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 50° C. in vacuum for 3 hours

|

|

Duration

|

3 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1N2CN3CN1CN(C2)C3

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(O)C1=CC=CC=C1)(=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04001231

Procedure details

To a boiling suspension of 140 ml. of methyl ethyl ketone containing 18.7 g. (0.133 mole) of methenamine is slowly added a hot solution of 20.3 g (0.133 mole) of d-mandelic acid in 50 ml. of methyl ethyl ketone with vigorously stirring. The heat source is removed. The reaction mixture is stirred to room temperature, and then cooled in an ice-water bath. White crystals are collected by filtration, washed with a small amount of methyl ethyl ketone, followed by anhydrous ether, and dried at 50° C. in vacuum for 3 hours to obtain methenamine dextro-mandelate. mp. 133-4° C [c]D21 + 62.0° (C = 3,H2O)

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1[N:6]2[CH2:7][N:8]3[CH2:10][N:4]([CH2:5]2)[CH2:3][N:2]1[CH2:9]3.[C:11]([OH:21])(=[O:20])[C@@H:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[OH:13]>C(C(C)=O)C>[CH2:1]1[N:6]2[CH2:7][N:8]3[CH2:10][N:4]([CH2:5]2)[CH2:3][N:2]1[CH2:9]3.[C:11]([O-:21])(=[O:20])[CH:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[OH:13]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.133 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1N2CN3CN1CN(C2)C3

|

|

Name

|

|

|

Quantity

|

20.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C([C@H](O)C1=CC=CC=C1)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)C(=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

18.7 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)C(=O)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture is stirred to room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To a boiling suspension of 140 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The heat source is removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in an ice-water bath

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

White crystals are collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with a small amount of methyl ethyl ketone

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 50° C. in vacuum for 3 hours

|

|

Duration

|

3 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1N2CN3CN1CN(C2)C3

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(O)C1=CC=CC=C1)(=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |